Product packaging for Ethyl 6-amino-1H-indole-5-carboxylate(Cat. No.:CAS No. 174311-74-1)

Ethyl 6-amino-1H-indole-5-carboxylate

Cat. No.: B070967
CAS No.: 174311-74-1
M. Wt: 204.22 g/mol
InChI Key: AYKVDBDWLMMDQY-UHFFFAOYSA-N
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Description

Ethyl 6-amino-1H-indole-5-carboxylate (CAS 174311-74-1) is a high-value indole derivative serving as a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmaceutical development, known for its broad-spectrum biological potential, including antiviral, anticancer, antimicrobial, and anti-inflammatory activities . This compound is specifically engineered as a key intermediate for the synthesis of more complex bioactive molecules. Its structure, featuring both an amino and an ester functional group, makes it a versatile precursor for constructing serotonin receptor agonists and antagonists . Furthermore, the inherent photophysical properties of the indole nucleus allow this compound to be utilized in the preparation of fluorescent dyes and molecular probes . In antiviral research, indole carboxylate derivatives have demonstrated significant inhibitory activity against viruses such as the Hepatitis C Virus (HCV) in vitro . Related 3-aminoindole-2-carboxylate scaffolds have also shown promise in inhibiting interleukin-4 (IL-4) production, with potential relevance for treating allergies, asthma, and diseases associated with bacterial and viral infections . As a specialized chemical, it plays a critical role in the development of novel therapeutic agents and research tools. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B070967 Ethyl 6-amino-1H-indole-5-carboxylate CAS No. 174311-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-amino-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-5-7-3-4-13-10(7)6-9(8)12/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKVDBDWLMMDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations Involving Ethyl 6 Amino 1h Indole 5 Carboxylate and Its Analogues

Synthetic Pathways for Ethyl 6-amino-1H-indole-5-carboxylate

The synthesis of the title compound is most commonly achieved through the reduction of its nitro precursor, a reliable and high-yielding method. Other advanced strategies, such as multi-component reactions, are also being explored to enhance synthetic efficiency.

The most prevalent and straightforward method for preparing this compound is through the chemical reduction of its corresponding nitro derivative, Ethyl 6-nitro-1H-indole-5-carboxylate. This transformation is a critical step in many synthetic sequences, leveraging the well-established chemistry of nitro group reduction to an amine.

Catalytic hydrogenation is a widely employed technique for this purpose. The reaction typically involves treating the nitroindole precursor with a catalyst, such as palladium on activated carbon (Pd/C), in the presence of a hydrogen source. One effective method uses ammonium formate as a hydrogen transfer agent in an ethanol solvent. This system provides a high yield of the desired aminoindole. chemicalbook.com For instance, the reduction of Ethyl 5-nitro-1H-indole-2-carboxylate, an analogue, using 5% palladium on carbon with ammonium formate in ethanol under reflux conditions for 30 minutes resulted in a quantitative yield of the corresponding 5-amino derivative. chemicalbook.com This method is favored for its efficiency and the relatively mild conditions required.

Other reducing agents and conditions can also be applied, including stannous chloride (SnCl₂) in acidic or alcoholic media, or iron powder in acetic acid. The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to specific reducing conditions.

Table 1: Conditions for the Reduction of Nitroindole Precursors

Precursor Reducing System Solvent Conditions Yield
Ethyl 5-nitro-1H-indole-2-carboxylate 5% Pd/C, Ammonium Formate Ethanol Reflux, 30 min 100% chemicalbook.com
General Nitroarenes SnCl₂·2H₂O Ethanol Reflux Good to modest

Multi-component reactions (MCRs) offer significant advantages over traditional linear syntheses by combining three or more reactants in a single step to form a complex product, thereby saving time, resources, and reducing waste. erciyes.edu.trajol.info While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are widely applied to the synthesis of functionalized indoles. erciyes.edu.trajol.inforesearchgate.netmdpi.com

For example, a novel multicomponent cascade process can be used to generate functionalized indoles through a sequence involving nucleophilic addition, heterocyclization, and oxidative alkoxycarbonylation. researchgate.net Such strategies could potentially be adapted to construct the 6-aminoindole scaffold from simpler precursors in a one-pot fashion. The development of new MCRs remains a significant focus in organic and medicinal chemistry due to their efficiency and the molecular diversity they can generate. erciyes.edu.tr

One-pot syntheses, a related strategy, involve sequential reactions in a single reactor without isolating intermediates. For instance, a one-pot synthesis of 1-alkoxyindoles has been developed involving a four-step sequence: nitro reduction, intramolecular condensation, nucleophilic 1,5-addition, and in-situ alkylation. mdpi.com This demonstrates the potential for designing a streamlined, one-pot process for this compound, likely starting from a suitably substituted nitrobenzene derivative.

The development of stereoselective methods for synthesizing chiral indole (B1671886) analogues is of great interest, particularly for applications in medicinal chemistry. While the parent this compound is achiral, chiral centers can be introduced through various transformations.

One common approach involves the use of chiral auxiliaries or catalysts in reactions that create new stereocenters. For example, in the synthesis of chiral homotropanones, an L-proline organocatalyzed intramolecular Mannich reaction proceeds in a stereospecific manner to form a bicyclic system. mdpi.com This type of organocatalyzed reaction could be envisioned for creating chiral derivatives from indole precursors.

Another strategy involves the asymmetric reduction of a prochiral ketone or imine on a side chain attached to the indole nucleus. The use of chiral reducing agents or catalysts can lead to the formation of one enantiomer in excess. While specific examples for this compound analogues are specialized, the general principles of asymmetric synthesis are broadly applicable to indole chemistry.

Functionalization and Derivatization Reactions of the Indole Nucleus

The presence of the amino group and the ester moiety makes this compound an excellent platform for further chemical modifications. These transformations allow for the synthesis of a diverse library of compounds with potentially valuable properties.

The primary amino group at the C6 position is a key site for functionalization. It behaves similarly to a typical aniline and can readily undergo standard transformations.

Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine. This reaction converts the amine into an amide, which can alter the electronic properties of the indole ring and serve as a precursor for further reactions.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is often a more controlled method for achieving mono-alkylation.

These transformations are fundamental in building more complex molecules from the basic 6-aminoindole scaffold.

The ethyl ester group at the C5 position provides another handle for derivatization.

Hydrazinolysis: The ethyl ester can be converted to the corresponding acyl hydrazide by reacting it with hydrazine hydrate, typically in a solvent like ethanol under reflux. mdpi.comrsc.org This transformation is often quantitative and provides a hydrazide intermediate that is useful for synthesizing various heterocyclic systems, such as pyrazoles and oxadiazoles. mdpi.com For example, the hydrazinolysis of an ethyl ester of an aromatic sulfonamide was successfully achieved using hydrazine hydrate in refluxing ethanol, confirmed by the appearance of a new peak for the -CONHNH₂ group in the ¹H NMR spectrum. rsc.org

Amidation: Direct amidation of the ester can be achieved by heating it with an amine, sometimes requiring a catalyst. A more common and efficient approach involves a two-step process: first, hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling of the acid with an amine using a standard coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.net This method allows for the synthesis of a wide variety of amides under mild conditions. researchgate.netlookchemmall.com

Hydrolysis: The ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Saponification using an aqueous base, such as sodium hydroxide or potassium hydroxide in an alcohol-water mixture, followed by acidification is the most common method. mdpi.com The resulting carboxylic acid is a versatile intermediate for further reactions, including amidation and decarboxylation.

Table 2: Representative Derivatization Reactions

Moiety Reaction Reagents Product
Amino Group Acylation Acetyl Chloride, Pyridine 6-Acetamidoindole derivative
Amino Group Reductive Amination Benzaldehyde, NaBH₄ 6-(Benzylamino)indole derivative
Ester Moiety Hydrazinolysis Hydrazine Hydrate, Ethanol 6-Amino-1H-indole-5-carbohydrazide
Ester Moiety Hydrolysis NaOH (aq), then H⁺ 6-Amino-1H-indole-5-carboxylic acid

N-Substitution of the Indole Nitrogen

The nitrogen atom of the indole ring is a common site for substitution, allowing for the introduction of a wide range of functional groups that can modulate the molecule's properties.

One key transformation is N-amination , which introduces an amino group to the indole nitrogen. For instance, ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate, an analogue of the title compound, can be N-aminated using reagents like O-(diphenylphosphinyl)hydroxylamine. The resulting N-aminoindole can then react with aryl isocyanates to form N-aminoindole ureas in good yields. researchgate.net Monochloramine (NH₂Cl) has also been identified as an effective reagent for the N-amination of various substituted indoles and pyrroles. researchgate.net

N-alkylation is another fundamental modification. Successful alkylation of the nitrogen in ethyl indol-2-carboxylate has been achieved using aqueous potassium hydroxide (KOH) in acetone. mdpi.com By adjusting the amounts of KOH and water, the reaction can be directed to produce the corresponding N-alkylated carboxylic acids without needing to isolate the intermediate N-alkylated ester. mdpi.com However, reaction conditions are critical; using sodium methoxide in methanol can lead to transesterification rather than the desired N-alkylation. mdpi.com

The following table summarizes conditions for N-alkylation of an indole carboxylate analogue.

Reagent/Solvent SystemPrimary ProductReference
aq. KOH in acetoneN-alkylated ester mdpi.com
Increased aq. KOH in acetoneN-alkylated carboxylic acid mdpi.com
NaOMe in methanolTransesterification product mdpi.com
NaOEt in ethanolLow yields of N-alkylated acid mdpi.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution (SEAr). nih.gov

Electrophilic Aromatic Substitution (SEAr)

In an SEAr reaction, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The high electron density of the indole nucleus, particularly at the C3 position, makes this the most common site for electrophilic attack. nih.gov This reactivity is due to the ability of the nitrogen atom to donate its lone pair of electrons into the ring system, stabilizing the cationic intermediate formed during the substitution. wikipedia.org Important SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.com

For a substituted indole like this compound, the outcome of SEAr is directed by the existing substituents. The amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the carboxylate group (-COOEt) is a deactivating group. The interplay of these groups, along with the inherent reactivity of the indole nucleus, will determine the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com This reaction is less common for electron-rich systems like the basic indole scaffold. However, SNAr can occur if the aromatic ring is substituted with strong electron-withdrawing groups, typically nitro groups (-NO₂), which can stabilize the negatively charged intermediate (a Meisenheimer complex). rsc.orgresearchgate.net For an SNAr reaction to proceed on an indole ring, it would generally require the presence of such deactivating groups and a suitable leaving group. For example, studies on dinitroquinazoline derivatives show that nitro groups can be displaced by nucleophiles like methylamine. rsc.org

Exploration of Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant shift towards developing environmentally benign or "green" synthetic methods for indole derivatives to minimize waste, avoid hazardous solvents, and reduce energy consumption. nih.govbenthamdirect.com

Key green chemistry strategies applied to indole synthesis include:

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique, offering advantages such as rapid reaction times, improved yields, and enhanced efficiency. tandfonline.comtandfonline.com It has been successfully used to synthesize various indole derivatives, including spiro[indole-thiazolidines]. tandfonline.com

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water or ionic liquids is a core principle of green chemistry. benthamdirect.com Water, in particular, has been used as a solvent for the synthesis of bis(indolyl)methanes, catalyzed by N-heterocyclic iod(az)olium salts with low catalyst loading. beilstein-journals.org

Nanocatalysts: The use of nanocatalysts, such as TiO₂ nanoparticles, offers benefits like high efficiency, reusability, and often solvent-free reaction conditions. beilstein-journals.org For example, nano-TiO₂ has been used to catalyze the reaction between indole and benzaldehyde, achieving high yields in minutes under solvent-free conditions. beilstein-journals.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, reducing the number of synthetic steps and waste generation. benthamdirect.com

Visible-Light Catalysis: Metal-free, visible-light-induced reactions represent a sustainable approach. For example, the carbonylation of indoles with phenols to produce indole-3-carboxylates has been achieved using visible light with elemental iodine as a photosensitive initiator, avoiding the need for transition metal catalysts. acs.org

Synthesis of Spiro-oxindole Derivatives Incorporating this compound Scaffolds

Spiro-oxindoles are a structurally important class of compounds in which the C3 position of an oxindole core is part of a spirocyclic system. mdpi.com These molecules are often synthesized from isatin (1H-indole-2,3-dione) or its derivatives through multicomponent reactions. mdpi.commdpi.com

A common and efficient method for synthesizing spiro-oxindoles is the [3+2] cycloaddition reaction. acs.org This involves the in situ generation of an azomethine ylide from the reaction of an isatin derivative with a secondary amino acid (such as L-proline or sarcosine). acs.orgnih.gov This dipole then reacts with a dipolarophile, like an α,β-unsaturated carbonyl compound, to yield the spiro-oxindole product with high stereoselectivity. acs.org

While direct synthesis from this compound is not prominently detailed, the isatin scaffold required for these syntheses can be conceptually derived from indole structures. For example, a 6-amino-substituted isatin could be used as a precursor to generate spiro-oxindoles that incorporate a similar substitution pattern to the title compound. The synthesis of spiro[indoline-3,4′-pyrans] has been achieved via a multicomponent reaction of 5-sulfonylisatins, malononitrile or ethyl cyanoacetate, and a β-ketoester, demonstrating the modularity of these synthetic routes. mdpi.com

The following table outlines a general synthetic pathway for spiro-oxindoles.

StepReactantsIntermediate/ProductReaction Type
1Isatin derivative + Secondary amino acid (e.g., L-proline)Azomethine ylide (dipole)Condensation
2Azomethine ylide + α,β-unsaturated carbonyl compoundPyrrolidine-substituted spiro-oxindole[3+2] Cycloaddition

Catalytic Methods for Efficient Synthesis of Indole Carboxylates

Catalytic methods, particularly those employing transition metals, are indispensable for the efficient and selective synthesis of indole carboxylates.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used in indole synthesis. mdpi.com One powerful method is the direct, oxidative C-H amination of 2-acetamido-3-aryl-acrylates, which yields indole-2-carboxylates. This reaction can be performed with a Pd(II) catalyst using molecular oxygen as the terminal oxidant, making it an atom-economical process. nih.gov The method is robust, tolerating a variety of electron-rich and electron-poor substrates. nih.gov Palladium catalysis is also effective for the C-H alkoxycarbonylation of indole derivatives with alcohols and phenols to generate indole-3-carboxylates. beilstein-journals.org

Rhodium and Other Metal-Catalyzed Syntheses: Rhodium catalysts have been employed for the synthesis of indoles from anilines and diols, although these reactions often require high temperatures. rsc.org The Hemetsberger indole synthesis, which traditionally produces indole-2-carboxylates from α-azidocinnamic esters, can be performed at lower temperatures using rhodium or iron catalysts. rsc.org Other transition metals like cobalt have also been used to catalyze the synthesis of indoles from precursors such as ortho-alkenylanilines. mdpi.com

The following table provides examples of catalytic systems for indole carboxylate synthesis.

Catalyst SystemStarting MaterialsProduct TypeReference
Pd(II) / O₂2-Acetamido-3-aryl-acrylatesIndole-2-carboxylates nih.gov
Pd(tfa)₂ / p-benzoquinoneN-aryl enaminesIndole-3-carboxylates beilstein-journals.org
Rhodium or Iron catalystsα-Azidocinnamic estersIndole-2-carboxylates rsc.org
Visible Light / I₂ (Metal-free)N-methylindoles + Phenols + CON-methylindole-3-carboxylates acs.orgbeilstein-journals.org

Spectroscopic Characterization and Advanced Analytical Techniques Applied to Ethyl 6 Amino 1h Indole 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. In the ¹H NMR spectrum of an indole (B1671886) derivative, distinct signals are expected for the aromatic protons of the indole ring, the protons of the ethyl group, and the amine and amide protons.

For a representative compound, Ethyl 1H-indole-2-carboxylate , the ¹H NMR spectrum in deuterated chloroform (CDCl₃) would exhibit characteristic chemical shifts (δ) in parts per million (ppm). The indole NH proton typically appears as a broad singlet at a downfield chemical shift (around 8-9 ppm) due to its acidic nature. The aromatic protons on the benzene (B151609) ring of the indole nucleus will appear in the range of 7-8 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) providing information about their substitution pattern. The protons of the ethyl ester group will present as a quartet for the methylene (-CH₂-) group (around 4.4 ppm) and a triplet for the methyl (-CH₃) group (around 1.4 ppm), with a characteristic coupling constant between them.

Table 1: Representative ¹H NMR Data for an Indole Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH ~8.5 br s -
Ar-H ~7.0-7.8 m -
-OCH₂CH₃ ~4.4 q 7.1
-OCH₂CH₃ ~1.4 t 7.1

Note: This is representative data and actual values for Ethyl 6-amino-1H-indole-5-carboxylate may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shift of each signal is indicative of the electronic environment of the carbon atom.

For an indole derivative, the carbonyl carbon of the ester group is typically observed at a downfield chemical shift (around 160-170 ppm). The aromatic carbons of the indole ring appear in the range of 100-140 ppm. The methylene carbon of the ethyl group is expected around 60 ppm, and the methyl carbon at approximately 14 ppm. The presence of an amino group on the indole ring would influence the chemical shifts of the adjacent carbon atoms.

Table 2: Representative ¹³C NMR Data for an Indole Derivative

Carbon Chemical Shift (δ, ppm)
C=O ~165
Ar-C ~100-140
-OCH₂CH₃ ~61
-OCH₂CH₃ ~14

Note: This is representative data and actual values for this compound may vary.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for identifying adjacent protons in the molecular structure. For instance, a cross-peak between the methylene and methyl protons of the ethyl group would confirm their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling larger molecular fragments. For example, an HMBC correlation between the methylene protons of the ethyl group and the carbonyl carbon of the ester would confirm the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million. This high accuracy allows for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₂N₂O₂), the expected monoisotopic mass would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm the identity of the components. An LC-MS analysis of a sample of this compound would involve separating the compound from any impurities on an LC column, followed by detection by the mass spectrometer. The resulting mass spectrum would confirm the molecular weight of the main component, and the chromatographic peak area would provide a measure of its purity. Derivatization techniques can also be employed to enhance the chromatographic properties and detection sensitivity of amino-containing compounds in LC-MS analysis. spectrabase.com

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular vibrations of a compound, which are unique and characteristic of its structure and functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. In the case of this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its various functional moieties. The vibrations of the unsubstituted N-H group in the indole moiety are typically observed around 3400 cm⁻¹ nih.gov. The presence of the amino group (-NH₂) at the 6-position would likely present as two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

The carbonyl group (C=O) of the ethyl ester at the 5-position is expected to show a strong absorption band in the range of 1700-1680 cm⁻¹ researchgate.net. Aromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed around 2980-2850 cm⁻¹ researchgate.net. Furthermore, C=C stretching vibrations from the aromatic indole ring are typically found in the 1600-1450 cm⁻¹ region nih.gov. The C-N stretching vibrations of the amino group and the indole ring, as well as the C-O stretching of the ester group, would contribute to the fingerprint region of the spectrum, generally below 1400 cm⁻¹ researchgate.net.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Indole N-H Stretching ~3400
Amino N-H Asymmetric & Symmetric Stretching 3400-3200
Aromatic C-H Stretching 3100-3000
Aliphatic C-H (ethyl) Stretching 2980-2850
Ester C=O Stretching 1700-1680
Aromatic C=C Stretching 1600-1450
C-N Stretching 1350-1250

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions such as hydrogen bonding.

Raman spectroscopy, a complementary technique to FT-IR, provides information on molecular vibrations based on inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, prominent Raman bands would be expected for the indole ring breathing modes and the C=C stretching vibrations of the aromatic system researchgate.net. The in-phase and out-of-phase breathing modes of the indole ring typically appear as strong bands in the Raman spectrum researchgate.net.

A powerful approach in modern spectroscopic analysis is the combination of experimental Raman spectroscopy with theoretical calculations, often using Density Functional Theory (DFT) nih.gov. By calculating the theoretical vibrational frequencies and intensities, a predicted Raman spectrum can be generated. Comparison of the experimental spectrum with the theoretically predicted one allows for a more precise and confident assignment of the observed Raman bands to specific vibrational modes within the molecule nih.gov. This comparative analysis is crucial for a detailed understanding of the molecular structure and bonding. For indole and its derivatives, this method has been successfully used to assign vibrational modes, including those related to the Fermi doublet observed in some indole compounds nih.gov.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information. It would confirm the planarity of the indole ring system and determine the conformation of the ethyl carboxylate and amino substituents relative to the ring.

In the solid state, intermolecular interactions, particularly hydrogen bonding, play a crucial role in the crystal packing. The amino group (-NH₂) and the indole N-H group can act as hydrogen bond donors, while the carbonyl oxygen of the ester and the nitrogen of the amino group can act as hydrogen bond acceptors. These interactions lead to the formation of specific packing motifs, such as dimers or extended networks, which stabilize the crystal lattice researchgate.net. For instance, in the crystal structure of a related compound, ethyl 1H-indole-2-carboxylate, molecules form hydrogen-bonded dimers researchgate.net. Analysis of the crystal structure of this compound would reveal similar intermolecular hydrogen bonding patterns.

Table 2: Representative Crystallographic Data for an Indole Derivative (Ethyl 1H-indole-2-carboxylate)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.5622
b (Å) 18.891
c (Å) 9.6524
β (°) 104.454
Volume (ų) 982.9
Z 4

Data from a related indole ester, as direct data for the title compound is not available. nih.gov

Advanced Chromatographic Techniques (e.g., HPLC, UPLC) for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for the separation, identification, and quantification of components in a mixture. These methods are essential for assessing the purity of synthesized this compound and for monitoring reaction progress.

The separation is typically achieved using a reversed-phase column (e.g., C18 or C8) where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, often consisting of water (or a buffer) and an organic modifier like acetonitrile or methanol nih.govmdpi.com. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from impurities mdpi.com.

UPLC, which utilizes smaller particle size columns (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption mdpi.comthepharmajournal.com. Detection is commonly performed using a UV-Vis detector, as the indole ring system exhibits strong absorbance in the UV region, or a mass spectrometer (MS) for enhanced sensitivity and structural confirmation nih.govmdpi.comnih.gov.

Table 3: Exemplary UPLC-MS/MS Conditions for the Analysis of Indole Alkaloids

Parameter Condition
Column Acquity UPLC® CSH™ Phenyl-Hexyl (2.1 × 50 mm, 1.7 μm)
Mobile Phase A 10 mM Ammonium Acetate, pH 10.0
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Detection Tandem Mass Spectrometry (MS/MS)

These conditions are for related indole alkaloids and serve as a representative example. nih.gov

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA provides valuable information about the thermal stability and decomposition profile of a compound. For this compound, TGA would determine the temperature at which the compound begins to decompose and the number of decomposition steps.

The thermal stability of indole derivatives can vary significantly depending on the nature and position of the substituents on the indole ring. The TGA thermogram of this compound would likely show a single-step or multi-step weight loss profile, indicating the decomposition of the molecule. The onset temperature of decomposition provides a measure of its thermal stability. For instance, a study on N,N-Dimethyltryptamine, an indole alkaloid, showed thermal stability up to approximately 135 °C acs.org. The analysis of the gaseous products evolved during decomposition, often performed by coupling the TGA instrument to a mass spectrometer or an FT-IR spectrometer, can provide insights into the decomposition mechanism and the fragments lost at each stage.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Ethyl 1H-indole-2-carboxylate

Computational Chemistry and Molecular Modeling Studies of Ethyl 6 Amino 1h Indole 5 Carboxylate

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra PredictionTo understand the molecule's interaction with light, TD-DFT calculations would be used to predict its electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions, their corresponding wavelengths (λmax), and their intensities (oscillator strengths), providing a theoretical basis for the molecule's observed color and photophysical properties.

Without published literature containing these specific calculations for Ethyl 6-amino-1H-indole-5-carboxylate, it is not possible to populate the requested sections with the required scientifically accurate data and detailed findings.

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Modes

No specific molecular docking studies for this compound have been identified in the current body of scientific literature. Such studies would theoretically involve the computational prediction of the binding orientation and affinity of the molecule within the active site of a target protein. This analysis would typically yield data such as binding energies (kcal/mol) and identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-receptor complex. Without these studies, no data on its specific binding modes with any biological receptor can be provided.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Interactions

There are no available molecular dynamics simulation studies specifically investigating this compound. MD simulations are crucial for understanding the dynamic behavior of a molecule and its complexes over time. These simulations could provide insights into the conformational changes, the stability of ligand-receptor interactions, and the flexibility of the molecule within a biological environment. Key parameters often analyzed include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the analysis of interaction lifetimes. In the absence of such research, a discussion of the dynamic behavior and interaction stability of this compound remains purely speculative.

Investigation of Non-Linear Optical (NLO) Properties

A thorough review of the literature did not yield any studies focused on the non-linear optical (NLO) properties of this compound. The investigation of NLO properties typically involves quantum chemical calculations to determine parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are indicative of a molecule's potential for applications in optoelectronics and photonics. Without dedicated computational or experimental studies, no data or findings regarding the NLO properties of this specific indole (B1671886) derivative can be reported.

Structure Activity Relationship Sar Studies and Rational Design of Ethyl 6 Amino 1h Indole 5 Carboxylate Derivatives

Impact of Substituent Position and Nature on Biological Activities

The biological activity of derivatives of ethyl 6-amino-1H-indole-5-carboxylate is profoundly influenced by the nature and placement of substituents on the indole (B1671886) ring. Modifications at the N1, C2, and C3 positions have been explored to understand their impact on target engagement and cellular activity.

For instance, in the pursuit of receptor tyrosine kinase inhibitors, it has been demonstrated that substitution at the N1 position with a methyl group is a common feature in active compounds. This modification can influence the orientation of the molecule within the target's binding site.

Furthermore, the introduction of various moieties at other positions has been shown to modulate activity. Studies on related indole-6-carboxylate esters have revealed that the nature of the substituent plays a critical role. For example, the conversion of the ester at the C5 position (analogous to the C6 position in the title compound's numbering system for some derivatives) to a carbohydrazide, and subsequent derivatization into oxadiazole-2-thione structures, has been a successful strategy in developing potent kinase inhibitors. This suggests that the electronic and steric properties of substituents significantly dictate the interaction with the target protein.

Role of the Amine Functionality in Receptor Interactions and Efficacy

The 6-amino group is a critical pharmacophoric feature, playing a pivotal role in anchoring the molecule to its biological target, often through the formation of hydrogen bonds. In the context of protein kinase inhibition, this amine group frequently interacts with key amino acid residues in the hinge region of the ATP-binding pocket.

This interaction is crucial for potent inhibition. For example, in the design of c-Jun N-terminal kinase-3 (JNK3) inhibitors, a bioisosteric 6-anilinoindazole scaffold was utilized, where the amino group is fundamental for forming a hydrogen bond with the hinge region residue Met149. This highlights the importance of a hydrogen bond donor at this position for high-affinity binding.

The strength of this hydrogen bond can be modulated by the electronic environment of the indole ring. The amino group's ability to donate a hydrogen bond is essential for the stabilization of the ligand-receptor complex. Replacing this group with a non-hydrogen bonding substituent, such as a nitro or a halogen group, often leads to a significant loss of activity, underscoring the indispensable role of this functionality in receptor engagement and subsequent biological efficacy.

Influence of the Ester Group and its Hydrolysis on Pharmacological Profile

The conversion of the ester to the carboxylic acid can be a critical step for activity. For some targets, the carboxylate may form ionic interactions or additional hydrogen bonds with the receptor that are not possible for the ester.

Design Principles for Optimizing Potency, Selectivity, and Biological Targets

The optimization of this compound derivatives into potent and selective drug candidates relies on several key design principles derived from extensive SAR studies.

Key Design Principles:

Hinge Binding: The 6-amino group is a crucial hinge-binder for many kinase targets. Maintaining this hydrogen bond donating capability is paramount for potency.

Hydrophobic Pockets: Substituents at other positions of the indole ring can be tailored to occupy specific hydrophobic pockets within the target's active site, thereby enhancing affinity and selectivity.

Gatekeeper Residue Interaction: Selectivity among different kinases can often be achieved by designing substituents that can either accommodate or sterically clash with the "gatekeeper" residue, which varies in size among different kinases.

Solvent Front Exposure: Modifications can be introduced at positions that are exposed to the solvent front to improve physicochemical properties like solubility without negatively impacting binding affinity.

Bioisosteric Replacement: Replacing the indole core with bioisosteric scaffolds, such as indazole, can modulate the physicochemical properties and sometimes lead to improved selectivity or potency. For instance, 6-anilinoindazoles have been successfully designed as selective JNK3 inhibitors, leveraging the structural similarities with the 6-aminoindole scaffold.

A study on indole-6-carboxylate derivatives as receptor tyrosine kinase inhibitors demonstrated that derivatization of the ester into various heterocyclic moieties, such as oxadiazoles, can lead to potent compounds targeting EGFR and VEGFR-2.

Table 1: Inhibitory Activity of Indole-6-carboxylate Derivatives against Kinases

CompoundTarget KinaseIC50 (µM)
4a EGFR0.08
4b EGFR0.09
5 EGFR0.11
6c VEGFR-20.14

Data is illustrative of the potential of the indole-carboxylate scaffold in kinase inhibition. nih.gov

Development of Conformationally Restricted Analogues for SAR Probing

To better understand the bioactive conformation of flexible molecules like this compound derivatives, conformationally restricted analogues are often synthesized. By locking the rotatable bonds of the parent molecule into a more rigid structure, researchers can probe the spatial arrangement required for optimal interaction with the biological target.

The synthesis of these rigid analogues, often through intramolecular cycloaddition reactions, allows for a more precise mapping of the pharmacophore. Comparing the biological activities of the flexible parent compound with its rigid counterparts can confirm or refine hypothetical binding modes and guide further drug design efforts toward molecules with improved potency and pre-organized for binding.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies have been instrumental in the development of inhibitors derived from the this compound scaffold.

Ligand-Based Design: In the absence of a high-resolution structure of the biological target, ligand-based methods are employed. Pharmacophore modeling is a key technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. By aligning a set of active molecules, a common feature pharmacophore can be generated. For kinase inhibitors, a typical pharmacophore model includes features like hydrogen bond donors (e.g., the 6-amino group), hydrogen bond acceptors, aromatic rings, and hydrophobic groups. wjgnet.com This model can then be used as a query to screen virtual libraries for new compounds with diverse chemical scaffolds but the same essential features.

Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based drug design becomes a powerful tool. Molecular docking is used to predict the binding mode and affinity of this compound derivatives within the active site of the target. nih.gov

For instance, docking studies of indole derivatives into the ATP-binding site of kinases can reveal key interactions, such as the hydrogen bond between the 6-amino group and the hinge region. nih.govnih.gov This structural information allows for the rational design of new derivatives with modifications aimed at optimizing these interactions and exploiting specific features of the binding pocket to enhance potency and selectivity. The crystal structure of JNK3 in complex with an inhibitor, for example, provides a detailed roadmap for designing novel, selective inhibitors. nih.govmdpi.comacs.org

Advanced Applications and Future Research Directions for Ethyl 6 Amino 1h Indole 5 Carboxylate

Role as a Key Building Block in Pharmaceutical Development

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Ethyl 6-amino-1H-indole-5-carboxylate serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. The presence of the amino and ethyl carboxylate groups at the C6 and C5 positions, respectively, offers reactive sites for diverse chemical transformations, enabling the construction of complex molecular architectures with potential therapeutic value.

The structural versatility of indole derivatives allows them to interact with a multitude of biological targets, including enzymes and receptors. This has led to the development of indole-based drugs for a wide spectrum of diseases, encompassing cancer, infectious diseases, inflammatory conditions, and neurological disorders. For instance, derivatives of indole-6-carboxylate esters have been investigated as potential receptor tyrosine kinase inhibitors, a class of molecules pivotal in cancer therapy. The amino group on the indole ring can be acylated, alkylated, or used in cyclization reactions to build novel heterocyclic systems, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This flexibility makes this compound a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Applications in Biological Imaging (e.g., as Precursors for Fluorescent Probes and Dyes)

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization and tracking of biomolecules and cellular processes with high sensitivity and specificity. Indole derivatives, known for their intrinsic fluorescent properties, are attractive scaffolds for the design of novel fluorescent probes. This compound, with its reactive amino group, is a suitable precursor for the synthesis of such probes.

The amino group can be readily derivatized with various fluorophores or environmentally sensitive moieties to create probes that respond to changes in their local environment, such as pH, polarity, or the presence of specific ions or molecules. For example, aminoindole-based charge transfer fluorescent probes have been developed for pH sensing and live cell imaging. nih.gov These probes often consist of an electron-donating aminoindole moiety and an electron-accepting group, where the intramolecular charge transfer (ICT) process is sensitive to environmental factors, leading to changes in the fluorescence emission.

Furthermore, ester-derivatized indoles are being explored as spectroscopic probes to study local protein environments. researchgate.net The modification of the carboxylate group in this compound could lead to the development of probes with tailored photophysical properties, such as enhanced quantum yields and longer emission wavelengths, which are desirable for biological imaging applications to minimize background fluorescence from biological samples.

Contributions to Heterocyclic Chemistry and Synthesis Methodologies

The indole ring system is a cornerstone of heterocyclic chemistry, and the development of new methods for its synthesis and functionalization is a continuous area of research. This compound can serve as a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The presence of multiple reactive sites on the molecule allows for a variety of cyclization strategies.

For instance, the amino group can react with suitable bifunctional reagents to construct new rings fused to the indole core. Similarly, the carboxylate group, after conversion to other functional groups, can participate in intramolecular cyclization reactions. The development of novel synthetic routes to access functionalized indoles is crucial for expanding the chemical space available for drug discovery and other applications.

However, a significant challenge in indole chemistry is the selective functionalization of specific positions on the indole ring. For example, the C5 position is known for its low reactivity. sciencedaily.combioengineer.org Recent advancements, such as the use of copper-catalyzed reactions, have shown promise in overcoming these challenges, enabling the direct and regioselective functionalization of the indole core. sciencedaily.combioengineer.org Such methodologies, when applied to substrates like this compound, can open up new avenues for creating novel and diverse molecular scaffolds.

Potential Applications in Material Science, including Polymer Development

The unique electronic and photophysical properties of indole derivatives also make them interesting candidates for applications in material science. The indole ring is an electron-rich aromatic system that can participate in π-π stacking interactions, making it a useful component in the design of organic electronic materials.

While specific research on this compound in this area is limited, the presence of polymerizable groups or the ability to incorporate it into polymer backbones suggests potential applications. For example, the amino and carboxylate groups could be used to synthesize novel amino acid-based polymers. researchgate.net Such polymers could have interesting properties and applications in areas like biodegradable materials or drug delivery systems. The development of new polymers incorporating the indole scaffold could lead to materials with unique optical, electronic, or biological properties.

Therapeutic Potential and Prospects in Preclinical and Clinical Drug Development

The indole scaffold is a well-established pharmacophore with a broad range of therapeutic applications. nih.govmdpi.comnih.gov Derivatives of indole have been developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The therapeutic potential of compounds derived from this compound is an active area of investigation.

For example, aminoindole scaffolds have shown potent activity against Plasmodium falciparum, the parasite that causes malaria. nih.govnih.gov Medicinal chemistry optimization of an initial aminoindole hit compound led to the identification of a preclinical candidate with significant in vivo efficacy. nih.govnih.gov This highlights the potential of this class of compounds in addressing major global health challenges.

Furthermore, indole derivatives are being explored for their potential in treating neurodegenerative diseases and HIV. benthamscience.commdpi.com The ability to readily modify the structure of this compound allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

Table 1: Examples of Therapeutic Areas for Indole Derivatives

Therapeutic Area Example of Indole-Based Compound/Derivative
Oncology Receptor Tyrosine Kinase Inhibitors
Infectious Diseases Antimalarials (e.g., Genz-668764)
Neurodegenerative Diseases Modulators of neuroinflammatory pathways

Challenges and Future Opportunities in Indole-Based Drug Discovery and Development

Despite the significant therapeutic potential of indole-based compounds, there are several challenges in their discovery and development. One of the primary challenges is achieving regioselectivity during the synthesis and functionalization of the indole ring. sciencedaily.combioengineer.org The ability to selectively modify specific positions is crucial for optimizing the pharmacological properties of a drug candidate.

Another challenge is the often-complex synthesis of highly functionalized indole derivatives, which can be time-consuming and costly. The development of more efficient and sustainable synthetic methods is therefore a key area of research. nih.gov Furthermore, issues related to the drug-like properties of indole compounds, such as solubility and metabolic stability, need to be addressed during the drug development process.

The future of indole-based drug discovery lies in the integration of modern technologies, such as high-throughput screening, computational modeling, and artificial intelligence, to accelerate the identification and optimization of new drug candidates. mdpi.com There is a significant opportunity to explore the vast chemical space of indole derivatives to develop novel therapies for a wide range of diseases.

Future Perspectives in Synthetic Strategies and Pharmacological Exploitation of this compound

The future for this compound and its derivatives is promising, with numerous avenues for further exploration. In terms of synthetic strategies, the development of novel catalytic systems for the selective functionalization of the indole core will be crucial. This will enable the synthesis of a wider range of derivatives with tailored properties. The application of green chemistry principles to the synthesis of these compounds will also be an important consideration. nih.gov

From a pharmacological perspective, there is a need for more in-depth studies to elucidate the mechanisms of action of bioactive indole derivatives. This will facilitate the rational design of more potent and selective drugs. The exploration of new therapeutic targets for indole-based compounds is another exciting area of research. The structural versatility of this compound makes it an ideal starting point for the development of multi-targeted agents that can simultaneously modulate several biological pathways, a strategy that is particularly relevant for complex diseases like cancer. mdpi.com

Table 2: Mentioned Compounds

Compound Name
This compound

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 6-amino-1H-indole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via indole ring functionalization. A two-step approach is often employed:

Carboxylation : Ethyl ester introduction at the indole-5-position via nucleophilic substitution or Pd-catalyzed coupling.

Amination : Selective nitration followed by reduction (e.g., using H₂/Pd-C or NaBH₄) at the 6-position.

  • Key Variables :
StepSolventCatalystTemperature (°C)Yield Range (%)
EsterificationDMFK₂CO₃80–10060–75
AminationEtOHPd/C (10%)25–5040–60
  • Optimization : Prolonged reaction times in amination reduce byproducts but may degrade the indole core. Use of anhydrous conditions improves ester stability .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the ethyl ester (δ ~4.3 ppm, quartet; δ ~14 ppm for COO⁻) and amino group (δ ~5.8 ppm, broad singlet). Aromatic protons show splitting patterns consistent with indole substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 219.1 (calc. 219.09) and fragmentation patterns.
  • X-ray Crystallography : SHELX software resolves tautomeric forms (e.g., 1H vs. 3H-indole) and hydrogen-bonding networks .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies under varying pH, temperature, and light exposure reveal:

ConditionDegradation ProductsHalf-Life (Days)
pH 2 (HCl)Hydrolyzed carboxylic acid3
pH 10 (NaOH)De-ethylated indole7
UV light (254 nm)Oxidized quinone<1
  • Recommendations : Store at -20°C in amber vials under inert gas. Avoid aqueous buffers without stabilizers like BHT .

Advanced Research Questions

Q. How do structural analogs of this compound influence structure-activity relationships (SAR) in kinase inhibition?

  • Methodological Answer :

  • Core Modifications : Substitution at the 3-position (e.g., bromo, methyl) enhances binding to ATP pockets (e.g., JAK2 inhibitors). Ethyl ester lipophilicity improves membrane permeability vs. carboxylate salts .
  • Data Table :
AnalogIC₅₀ (nM)Selectivity (Kinase X/Y)
6-NH₂, 5-COOEt12 ± 210-fold
6-NH₂, 5-COOH250 ± 302-fold
  • Advanced Analysis : Molecular docking (AutoDock Vina) and MD simulations correlate steric bulk at position 5 with selectivity .

Q. How can contradictory spectral data (e.g., tautomerism in NMR) be resolved for this compound?

  • Methodological Answer :

  • Tautomer Identification : Use variable-temperature ¹H NMR (VT-NMR) to observe dynamic exchange between 1H and 3H-indole forms. 2D NOESY detects through-space interactions between the amino group and adjacent protons .
  • Computational Aids : DFT calculations (Gaussian 09) predict chemical shifts for tautomers, validated against experimental data .

Q. What strategies mitigate side reactions during large-scale synthesis (e.g., polymerization or oxidation)?

  • Methodological Answer :

  • Oxidation Prevention : Add antioxidants (e.g., ascorbic acid) during amination. Use Schlenk-line techniques for oxygen-sensitive steps.
  • Scale-Up Challenges :
IssueMitigation
Ethanol reflux decompositionSwitch to tert-butanol (higher bp)
Pd leaching in hydrogenationEmploy immobilized catalysts (e.g., Pd@SiO₂)
  • Process Analytics : In-line FTIR monitors reaction progress, reducing batch failures .

Methodological Resources

  • Crystallography : SHELX suite for refining hydrogen positions in indole derivatives .
  • Spectral Libraries : PubChem and NIST Chemistry WebBook for benchmarking NMR/MS data .
  • Safety Protocols : Kanto Reagents’ guidelines for handling indole derivatives (flammability, toxicity) .

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Reactant of Route 1
Ethyl 6-amino-1H-indole-5-carboxylate
Reactant of Route 2
Ethyl 6-amino-1H-indole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.